5-({[4-(morpholin-4-ylsulfonyl)phenyl]amino}methylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
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Overview
Description
5-({[4-(MORPHOLINE-4-SULFONYL)PHENYL]AMINO}METHYLIDENE)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE is a complex organic compound that features a unique combination of functional groups, including a morpholine ring, a sulfonyl group, and a diazinane ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.
Preparation Methods
The synthesis of 5-({[4-(MORPHOLINE-4-SULFONYL)PHENYL]AMINO}METHYLIDENE)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE involves multiple steps, starting from readily available starting materials. The key steps include:
Sulfonylation: Introduction of the sulfonyl group to the morpholine ring.
Formation of the diazinane ring:
Amidation and ethylimidate formation: These steps are crucial for the final assembly of the compound.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized under specific conditions.
Reduction: The diazinane ring can be reduced to form different derivatives.
Substitution: The phenyl ring can undergo electrophilic and nucleophilic substitution reactions.
Common reagents used in these reactions include arylsulfonyl azides, which facilitate the formation of the sulfonyl group, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-({[4-(MORPHOLINE-4-SULFONYL)PHENYL]AMINO}METHYLIDENE)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 5-({[4-(MORPHOLINE-4-SULFONYL)PHENYL]AMINO}METHYLIDENE)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit dopamine transport, which affects neurotransmitter levels in the brain. This inhibition is achieved through binding to the dopamine transporter, preventing the reuptake of dopamine and thereby increasing its availability in the synaptic cleft .
Comparison with Similar Compounds
Similar compounds to 5-({[4-(MORPHOLINE-4-SULFONYL)PHENYL]AMINO}METHYLIDENE)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE include other sulfonyl-containing heterocycles, such as:
5-(MORPHOLIN-4-YL)-N’-SULFONYL-1,2,3-THIADIAZOLE-4-AMIDINES: These compounds also feature a morpholine ring and a sulfonyl group but differ in the heterocyclic core.
Pyrrolidines: These compounds are structurally similar but have different biological activities and applications.
The uniqueness of 5-({[4-(MORPHOLINE-4-SULFONYL)PHENYL]AMINO}METHYLIDENE)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE lies in its combination of functional groups, which confer distinct chemical properties and biological activities.
Properties
Molecular Formula |
C15H16N4O5S2 |
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Molecular Weight |
396.4 g/mol |
IUPAC Name |
6-hydroxy-5-[(4-morpholin-4-ylsulfonylphenyl)iminomethyl]-2-sulfanylidene-1H-pyrimidin-4-one |
InChI |
InChI=1S/C15H16N4O5S2/c20-13-12(14(21)18-15(25)17-13)9-16-10-1-3-11(4-2-10)26(22,23)19-5-7-24-8-6-19/h1-4,9H,5-8H2,(H3,17,18,20,21,25) |
InChI Key |
WJPCWUQCLDVKNG-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)N=CC3=C(NC(=S)NC3=O)O |
Origin of Product |
United States |
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